4-amino-4-(pyridin-3-yl)butan-1-ol
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Overview
Description
4-Amino-4-(pyridin-3-yl)butan-1-ol is a chemical compound with the molecular formula C9H14N2O It is characterized by the presence of an amino group (-NH2) attached to a butan-1-ol backbone, which also contains a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-4-(pyridin-3-yl)butan-1-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with an appropriate alkyl halide in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, are employed to achieve high production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro derivative.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are often used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 4-nitro-4-(pyridin-3-yl)butan-1-ol.
Reduction: The nitro derivative can be reduced to form this compound.
Substitution: Substitution reactions can yield various derivatives, such as 4-chloro-4-(pyridin-3-yl)butan-1-ol.
Scientific Research Applications
4-Amino-4-(pyridin-3-yl)butan-1-ol has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-amino-4-(pyridin-3-yl)butan-1-ol exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
4-Amino-4-(pyridin-3-yl)butan-1-ol can be compared with other similar compounds, such as 4-amino-4-(pyridin-2-yl)butan-1-ol and 4-amino-4-(pyridin-4-yl)butan-1-ol These compounds differ in the position of the pyridine ring, which can influence their chemical reactivity and biological activity
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Properties
IUPAC Name |
4-amino-4-pyridin-3-ylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9(4-2-6-12)8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHCMNWTCFZSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70898-36-1 |
Source
|
Record name | 4-amino-4-(pyridin-3-yl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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